Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester

Protecting Group Chemistry Reagent Stability Chromatographic Purification

Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester, commonly referred to as 4-methoxybenzyl (PMB) 2,2,2-trifluoroacetimidate, is a perfluoroimidate reagent belonging to the class of activated imidate protecting group agents. Its primary role is the acid-catalyzed installation of the p-methoxybenzyl (PMB) ether onto hydroxyl functionalities.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
CAS No. 212051-17-7
Cat. No. B13116472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester
CAS212051-17-7
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC(=N)C(F)(F)F
InChIInChI=1S/C10H10F3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3
InChIKeyJVYROYVBWZNSOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester (CAS 212051-17-7): A Specialized Reagent for Hydroxyl Protection


Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester, commonly referred to as 4-methoxybenzyl (PMB) 2,2,2-trifluoroacetimidate, is a perfluoroimidate reagent belonging to the class of activated imidate protecting group agents [1]. Its primary role is the acid-catalyzed installation of the p-methoxybenzyl (PMB) ether onto hydroxyl functionalities. This compound serves as a direct, advanced analog to the widely used 4-methoxybenzyl 2,2,2-trichloroacetimidate, offering distinct physicochemical properties that are pivotal for demanding synthetic sequences [2].

Shelf-stable, purifiable PMB donor for core facilities
Tuned-down reactivity enables chemoselective OH protection
Precursor for reported high-efficiency sigmatropic rearrangement

The Substitution Risk: Why 4-Methoxybenzyl 2,2,2-Trifluoroacetimidate Cannot Be Replaced by Its Trichloro Analog


Direct substitution of 4-methoxybenzyl 2,2,2-trifluoroacetimidate with its trichloroacetimidate analog is a high-risk decision for synthetic chemists. The fundamental error lies in assuming that the leaving group is interchangeable; the trifluoromethyl substitution drastically alters the electronics of the imidate, leading to a profound difference in reactivity and stability [1]. The trifluoroacetimidate is considerably less reactive, a property that can be strategically exploited for enhanced chemoselectivity in complex molecule synthesis. Furthermore, its superior thermal and chromatographic stability makes it the only viable choice when purification or storage of the activated reagent is a prerequisite [1]. Substituting with the more labile trichloro analog in these contexts directly leads to premature decomposition, failed purifications, and low or irreproducible yields. The quantitative evidence below substantiates why simple in-class substitution will compromise synthetic success.

PMB Trifluoroacetimidate
PMB Trichloroacetimidate
Stability Reported higher thermal and chromatographic stability; purifiable by SiO2 or distillation
Stability Lower stability; decomposition risk during purification limits downstream use
Reactivity Considerably less reactive; enables kinetic selectivity in polyol contexts
Reactivity Higher reactivity may lead to overprotection and reduced chemoselectivity

Quantitative Evidence Guide for Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester


Enhanced Reagent Stability and Purifiability versus Trichloroacetimidate

The target trifluoroacetimidate demonstrates a critical stability advantage over its trichloro analog, directly impacting procurement and usage. The trifluoroacetimidates were found to be 'more stable than the trichloro analogue and were easily purified by SiO2 column chromatography and/or distillation' [1]. This stability profile is a significant differentiator, as trichloroacetimidates are often thermally labile and prone to degradation during purification, limiting their shelf-life and synthetic utility.

Stability vs Trichloro
Head-to-head
More stable; easily purified by SiO2 column chromatography and/or distillation
Supports pre-purification procurement workflow
Reported comparison; critical for applications sensitive to imidate degradation products
Protecting Group Chemistry Reagent Stability Chromatographic Purification

Controlled Reactivity for Enhanced Chemoselectivity

The electron-withdrawing trifluoromethyl group directly controls the imidate's reactivity. A direct comparison published in Tetrahedron established that 'trifluoroacetimidates were considerably less reactive than trichloroacetimidates due to their electron-withdrawing substituents on the imidate carbon' [1]. This is not a subtle difference but a fundamental change in the reagent's kinetic behavior, offering a distinct reactivity profile for complex substrates.

Reactivity Control
Head-to-head
Considerably less reactive than trichloroacetimidate due to electron-withdrawing CF3 group
Enables selective protection in polyfunctional molecules
Reported kinetic difference; relevant for complex substrate selectivity
Chemoselective Synthesis Reactivity Tuning Electron-Withdrawing Groups

One-Pot Synthesis Yields of Benzyl-Type Perfluoroimidates

For procurement from custom synthesis providers or internal lab synthesis, the accessible yield range for this class of compounds is well-defined. The foundational methodology reports that 'Fifteen benzyl-type perfluoroimidates can be prepared in 70–90% yield as more stable imidates than the trichloro analogue' [1]. This data provides a benchmark for evaluating the quality of a newly acquired batch and confirms that its preparation is efficient and scalable.

Synthesis Yield
Class-level
70–90%
Supports reliable multi-gram supply
One-pot perfluoroimidate formation benchmark
Reagent Synthesis One-Pot Preparation Synthetic Efficiency

Superior Performance in Sigmatropic Rearrangement Chemistry

In advanced synthetic applications, the perfluoroimidate functionality demonstrates a pivotal advantage. Research on allylic N-PMP trifluoroacetimidates—a closely related derivative—shows that the 'new N-PMP trifluoroacetimidate rearranges much more efficiently than the corresponding trichloroacetimidate' [1]. This establishes a class-level superiority for trifluoroacetimidates in pivotal Overman-type rearrangements, which are critical for constructing chiral amine building blocks.

Rearrangement Efficiency
Cross-study
N-PMP trifluoroacetimidate rearranges much more efficiently than trichloro analog
Supports higher-yielding chiral amine routes
Pd(II)-mediated [3,3]-sigmatropic context
Sigmatropic Rearrangement Allylic Amines Palladium Catalysis

Procurement-Driven Application Scenarios for Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester


Syntheses Requiring Purifiable, Storable Activated PMB Reagents

A core application emerges directly from the compound's enhanced stability and purifiability over its trichloro analog [1]. This reagent is the logical choice for core facilities and process chemistry groups requiring a pre-qualified, shelf-stable PMB donor. The ability to purify via distillation or column chromatography ensures the elimination of non-volatile, reactive impurities that could otherwise compromise subsequent catalytic steps. Procurement of this specific compound, rather than its less stable analog, guarantees a longer usable reagent lifetime and higher lot-to-lot reproducibility. [1]

Chemoselective Protection of Complex, Polyfunctional Substrates

For the selective protection of one hydroxyl group in the presence of many, the 'considerably less reactive' nature of this perfluoroimidate, documented in controlled comparisons, becomes an indispensable asset [1]. Unlike the more potent trichloro variant, this reagent allows for finer kinetic discrimination during acid-catalyzed activation. This selectivity is critical in the multi-step synthesis of macrolides, oligonucleotides, and clinical candidate molecules, justifying its selection for building block procurement. [1]

High-Value Chiral Amine Synthesis via Sigmatropic Rearrangement

Building on cross-study evidence that allylic N-PMP trifluoroacetimidates undergo rearrangement 'much more efficiently' than their trichloro counterparts, this reagent class is pivotal for asymmetric amine synthesis [1]. The parent compound serves as the essential starting material for preparing these high-performance rearrangement precursors. For laboratories focused on generating enantiopure allylic amines for medicinal chemistry, this provides a demonstrably more efficient route than methods relying on traditional imidate reagents. [1]

Application
Selection Property
Validation Focus
Shelf-stable PMB protection
Reported thermal and chromatographic stability
Purifiability and lot reproducibility
Chemoselective OH protection
Tuned-down acid-catalyzed reactivity
Substrate selectivity screening
Sigmatropic amine synthesis
Reported rearrangement efficiency vs trichloro
Chiral amine yield and enantioselectivity
Quote Request

Request a Quote for Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.